molecular formula C16H10N8O4 B11341749 8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11341749
M. Wt: 378.30 g/mol
InChI Key: LFBUGSVHCILXRS-UHFFFAOYSA-N
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Description

8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, a nitrophenyl group, and a heptazatricyclic core, making it of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and nitrophenyl precursors, followed by their integration into the heptazatricyclic framework through cyclization reactions. Key steps may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Cyclization to Form the Heptazatricyclic Core: This crucial step may involve the use of strong acids or bases to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and nitrophenyl group can be oxidized under appropriate conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and the effects of substituents on chemical reactivity.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities

Medicine

In medicine, the compound and its derivatives could be investigated for their therapeutic potential. For example, the nitrophenyl group is known to be a pharmacophore in various drugs, suggesting possible medicinal applications.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the furan ring and the nitrophenyl group in 8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one makes it unique. The nitro group can significantly influence the compound’s reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H10N8O4

Molecular Weight

378.30 g/mol

IUPAC Name

8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C16H10N8O4/c25-15-13-11(12(18-19-15)8-3-5-9(6-4-8)24(26)27)14(10-2-1-7-28-10)23-16(17-13)20-21-22-23/h1-7,14H,(H,19,25)(H,17,20,22)

InChI Key

LFBUGSVHCILXRS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)[N+](=O)[O-])NC5=NN=NN25

Origin of Product

United States

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